Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S1900848
CAS No.
857356-94-6
M.F
C33H53P
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetram...

CAS Number

857356-94-6

Product Name

Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C33H53P

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C33H53P/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16/h17-21H,1-16H3

InChI Key

RCRYEYMHBHPZQD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C

Asymmetric Catalysis

Me4tButylXphos is a privileged ligand for asymmetric catalysis, particularly in reactions involving palladium and rhodium catalysts. Its bulky aryl groups create a chiral environment around the metal center, facilitating the preferential formation of one enantiomer over another. This property is crucial in the development of new drugs and other chiral pharmaceuticals where only one enantiomer possesses the desired biological activity.

Studies have demonstrated the effectiveness of Me4tButylXphos in various asymmetric transformations, including:

  • Hydrogenation of alkenes:
  • Hydroformylation of alkenes:
  • Allylic alkylation:

Transition Metal Catalysis

Beyond asymmetric catalysis, Me4tButylXphos finds applications in other transition metal-catalyzed reactions. Its electron-donating ability helps stabilize low-oxidation state metal complexes, which are often key intermediates in catalytic cycles.

Examples include:

  • Suzuki-Miyaura coupling:
  • Heck reaction:
  • Sonogashira coupling:

Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is a complex organophosphorus compound with the molecular formula C33H53P and a molecular weight of approximately 480.7 g/mol. This compound features a bulky phosphine group that enhances its steric properties, making it particularly useful as a ligand in various catalytic reactions. Its structure includes multiple tert-butyl and isopropyl groups, contributing to its unique physical and chemical characteristics, including high lipophilicity with an XLogP3-AA value of 9.9, indicating poor solubility in water and good solubility in organic solvents .

Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is primarily employed as a ligand in palladium-catalyzed coupling reactions. It facilitates the coupling of aryl halides with secondary alcohols and has been utilized in various reactions such as:

  • Amidation of Aryl Chlorides: The compound acts as a ligand to enhance the reactivity of palladium catalysts in amidation processes .
  • Cross-Coupling Reactions: It plays a crucial role in Suzuki and Heck reactions due to its ability to stabilize palladium intermediates.

The synthesis of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine typically involves:

  • Phosphination Reaction: The reaction between a suitable phosphine precursor and the corresponding biphenyl derivative.
  • Alkylation Steps: Sequential alkylation using tert-butyl and isopropyl halides to introduce the bulky groups onto the phosphorus atom.
  • Purification: The product is purified through methods such as column chromatography or recrystallization to achieve high purity levels (>98%) .

Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine finds applications in:

  • Catalysis: As a ligand in palladium-catalyzed reactions for organic synthesis.
  • Material Science: Potential use in developing new materials due to its unique steric properties.
  • Research: Employed in various synthetic methodologies in academic and industrial laboratories .

Studies on the interactions of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine with metal centers reveal that it effectively stabilizes palladium complexes. This stabilization enhances catalytic activity and selectivity in organic transformations. The bulky nature of the ligand also minimizes steric hindrance during reactions involving larger substrates .

Several compounds share structural similarities with di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphineC31H49O2PContains methoxy groups; altered electronic properties
Di-tert-butylphosphino-biphenyldicarboxylic acidC30H42O4PIncorporates carboxylic acid functionalities; differing reactivity
Tri-tert-butylphosphineC12H21PSimpler structure; less sterically hindered

The uniqueness of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine lies in its combination of steric bulk and electronic properties that make it particularly effective as a ligand for palladium catalysis compared to other similar compounds. Its extensive use in various coupling reactions highlights its significance in synthetic organic chemistry .

XLogP3

9.9

Wikipedia

2-(Di-tert-butylphosphino)-3,4,5,6-tetramethyl-2',4',6'-triisopropyl-1,1'-biphenyl

Dates

Modify: 2023-08-16

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